VP3.15 Dihydrobromide Exhibits a Balanced Dual Inhibition Profile Unmatched by Alternative Dual Inhibitors
Among the 5‑imino‑1,2,4‑thiadiazole series of dual PDE7/GSK‑3 inhibitors, VP3.15 dihydrobromide presents a unique balanced potency profile. Its IC₅₀ values for PDE7 (1.59 μM) and GSK‑3 (0.88 μM) [1] differ markedly from the only other published dual inhibitor in this family, VP1.15, which displays IC₅₀ values of 1.1 μM for PDE7 and 1.95 μM for GSK‑3 [2]. This difference in relative target engagement translates into distinct in vivo pharmacology: VP3.15 promotes remyelination and neuroprotection in MS and retinal degeneration models, whereas VP1.15 primarily elicits antipsychotic and cognitive effects [3][4]. Procurement of VP3.15 dihydrobromide is therefore essential for studies requiring the specific potency ratio and neuroreparative outcome.
| Evidence Dimension | IC₅₀ (μM) for PDE7 and GSK‑3 |
|---|---|
| Target Compound Data | PDE7: 1.59 μM; GSK‑3: 0.88 μM |
| Comparator Or Baseline | VP1.15: PDE7: 1.1 μM; GSK‑3: 1.95 μM |
| Quantified Difference | VP3.15 is 1.45‑fold less potent on PDE7 but 2.2‑fold more potent on GSK‑3 vs. VP1.15 |
| Conditions | In vitro enzyme inhibition assays (recombinant PDE7A1 and GSK‑3β) |
Why This Matters
This ensures experimental reproducibility of the specific dual inhibition signature required for neuroreparative studies.
- [1] MedChemExpress. VP3.15 dihydrobromide Product Page. View Source
- [2] ProbeChem. VP1.15 Product Information. View Source
- [3] Medina-Rodríguez EM, et al. Promoting in vivo remyelination with small molecules: a neuroreparative pharmacological treatment for Multiple Sclerosis. Sci Rep. 2017 Mar 3;7:43545. View Source
- [4] Lipina TV, et al. Dual inhibitor of PDE7 and GSK-3-VP1.15 acts as antipsychotic and cognitive enhancer in C57BL/6J mice. Neuropharmacology. 2013 Jan;64:205-14. View Source
